molecular formula C15H11Cl3N2O2 B11179599 4-acetamido-N-(2,4,5-trichlorophenyl)benzamide

4-acetamido-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11179599
M. Wt: 357.6 g/mol
InChI Key: WZAITGKPQZOWRW-UHFFFAOYSA-N
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Description

4-acetamido-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C15H12Cl3N2O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of an acetamido group and a trichlorophenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with acetic anhydride to form the corresponding acetamido derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetamido-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-aminophenyl)benzamide
  • 4-acetamido-N-(2-pyridinyl)benzamide
  • 4-acetamido-N-(2,4-dichlorophenyl)benzamide

Uniqueness

4-acetamido-N-(2,4,5-trichlorophenyl)benzamide is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This trichlorophenyl group enhances the compound’s reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C15H11Cl3N2O2

Molecular Weight

357.6 g/mol

IUPAC Name

4-acetamido-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C15H11Cl3N2O2/c1-8(21)19-10-4-2-9(3-5-10)15(22)20-14-7-12(17)11(16)6-13(14)18/h2-7H,1H3,(H,19,21)(H,20,22)

InChI Key

WZAITGKPQZOWRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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